molecular formula C14H11FN4O2 B11790617 1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11790617
M. Wt: 286.26 g/mol
InChI Key: SASHTVVHVUPOFK-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

    Introduction of the Pyrrole Group: The pyrrole group can be introduced through a substitution reaction where a suitable pyrrole derivative reacts with the triazole intermediate.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole-pyrrole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenated solvents, bases like sodium hydroxide (NaOH), or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyrrole group but shares the triazole and fluorobenzyl moieties.

    5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the fluorobenzyl group but contains the triazole and pyrrole moieties.

Uniqueness

1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the fluorobenzyl and pyrrole groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C14H11FN4O2

Molecular Weight

286.26 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxylic acid

InChI

InChI=1S/C14H11FN4O2/c15-11-6-2-1-5-10(11)9-19-13(18-7-3-4-8-18)12(14(20)21)16-17-19/h1-8H,9H2,(H,20,21)

InChI Key

SASHTVVHVUPOFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)N3C=CC=C3)F

Origin of Product

United States

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